(S)-MCPG

Description

Propriétés

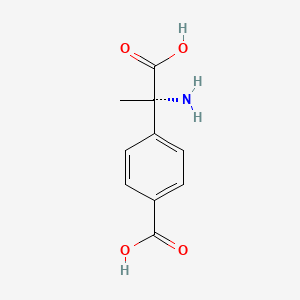

IUPAC Name |

4-[(1S)-1-amino-1-carboxyethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAZYRLRMTVSF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042567 |

Source

|

| Record name | (S)-MCPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-89-4 |

Source

|

| Record name | alpha-Methyl-4-carboxyphenylglycine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150145894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-methyl-4-carboxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-MCPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-4-CARBOXYPHENYLGLYCINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61F6J48NHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-MCPG: A Technical Overview of its Mechanism of Action on Metabotropic Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a classical antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). As the active isomer of the racemic mixture (RS)-MCPG, it has been instrumental in elucidating the physiological roles of mGluR subtypes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on Group I and Group II mGluR subtypes. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their understanding and utilization of this important pharmacological tool.

This compound acts as a competitive antagonist at the glutamate binding site of Group I and Group II mGluRs.[1] Its non-selective nature across these two groups necessitates careful interpretation of experimental results, but also provides a broad tool for investigating the overall contribution of these receptors in various physiological and pathological processes.

Quantitative Analysis of this compound Antagonist Activity

The antagonist potency of this compound and its racemate has been quantified using various experimental paradigms. The following table summarizes the available data on IC50 (half maximal inhibitory concentration), Ki (inhibitory constant), pA2 (a measure of competitive antagonist potency), and KB (equilibrium dissociation constant of an antagonist) values at different mGluR subtypes.

| Receptor Subtype | Ligand | Parameter | Value | Agonist | Assay System |

| mGluR1 | (+)-αM4CPG (this compound) | pA2 | 4.38 | L-Glutamate | CHO cells |

| mGluR1 | MCPG (racemate) | IC50 | 20–500 µM | - | - |

| mGluR1 | MCPG (racemate) | KB | 123 µM | ACPD | Non-neuronal cells |

| mGluR1 | MCPG (racemate) | KB | 542 µM | Glutamate | Non-neuronal cells |

| mGluR2 | (+)-αM4CPG (this compound) | pA2 | 4.29 | L-Glutamate | CHO cells |

| mGluR2 | MCPG (racemate) | IC50 | 20–500 µM | - | - |

| mGluR5 | MCPG (racemate) | IC50 | 200–1000 µM | - | - |

| mGluR5 | MCPG (racemate) | KB | 153 µM | ACPD | Non-neuronal cells |

| mGluR5 | MCPG (racemate) | KB | >2000 µM | Glutamate | Non-neuronal cells |

| mGluR3, 4, 6, 7, 8 | MCPG (racemate) | IC50 | >1000 µM | - | - |

Mechanism of Action and Signaling Pathways

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are broadly classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. This compound primarily targets Group I and Group II mGluRs.

Group I mGluRs (mGluR1 and mGluR5)

Group I mGluRs are coupled to Gq/G11 proteins.[2] Activation of these receptors by glutamate leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This compound competitively antagonizes glutamate at these receptors, thereby inhibiting the entire downstream signaling cascade.

Group II mGluRs (mGluR2 and mGluR3)

Group II mGluRs are coupled to Gi/Go proteins.[2] Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). This compound acts as a competitive antagonist at these receptors, preventing the glutamate-induced inhibition of adenylyl cyclase and thus maintaining basal cAMP levels.

Experimental Protocols

The characterization of this compound's antagonist activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of an unlabeled compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]quisqualate for Group I or [3H]LY367385 for mGluR1), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.

1. Cell Preparation and Labeling:

-

Plate cells expressing the target Group I mGluR subtype in a multi-well plate.

-

Incubate the cells overnight with [3H]myo-inositol to label the cellular phosphoinositide pool.

2. Antagonist and Agonist Treatment:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a known agonist (e.g., glutamate or quisqualate) in the presence of LiCl (which inhibits inositol monophosphatase, allowing IPs to accumulate).

3. IP Extraction and Measurement:

-

Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

-

Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted IP fraction using a scintillation counter.

4. Data Analysis:

-

Plot the amount of [3H]IP accumulation against the concentration of this compound to determine the IC50 for the inhibition of the agonist-induced response.

cAMP Accumulation Assay (for Group II mGluRs)

This functional assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/Go-coupled receptors.

1. Cell Preparation:

-

Plate cells expressing the target Group II mGluR subtype in a multi-well plate.

2. Antagonist and Agonist Treatment:

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) and a known Group II mGluR agonist (e.g., glutamate or (2R,4R)-APDC).

3. cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

-

Plot the measured cAMP levels against the concentration of this compound to determine the IC50 for the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for characterizing the antagonist activity of a compound like this compound at a specific mGluR subtype.

References

The Pharmacology of (S)-MCPG: An In-depth Technical Guide

(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) is a classical and widely utilized pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As the active enantiomer of the racemic mixture (RS)-MCPG, this compound has been instrumental in elucidating the physiological roles of Group I and Group II mGluRs in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, receptor binding profile, and effects on intracellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at Group I and Group II metabotropic glutamate receptors.[1][2] It exerts its inhibitory effects by binding to the orthosteric site on the receptor, the same site recognized by the endogenous agonist, glutamate. This competitive binding prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling, thereby blocking the initiation of downstream intracellular signaling cascades.[1]

Receptor Binding and Potency

This compound is characterized as a non-selective antagonist for Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs.[3] Its affinity for these receptors is generally in the micromolar range. While it is a valuable tool for distinguishing mGluR-mediated effects from those of ionotropic glutamate receptors, its lack of selectivity between Group I and Group II mGluRs necessitates careful experimental design and interpretation.

Quantitative Analysis of this compound Antagonism

The antagonist potency of this compound has been quantified using various experimental paradigms, including functional assays and radioligand binding studies. The following table summarizes the available quantitative data for (+)-αM4CPG, which corresponds to the (S)-isomer of MCPG.

| Receptor Subtype | Assay Type | Agonist | Potency (pA₂) | Reference |

| mGluR1 | Functional Assay (PI Hydrolysis) | L-Glutamate | 4.38 | [1] |

| mGluR2 | Functional Assay (cAMP Inhibition) | L-Glutamate | 4.29 | [1] |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways Modulated by this compound

By antagonizing Group I and Group II mGluRs, this compound effectively blocks their respective downstream signaling pathways.

Antagonism of Group I mGluR Signaling

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gαq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation.[4][5][6]

Caption: Antagonism of Group I mGluR signaling by this compound.

Antagonism of Group II mGluR Signaling

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gαi/o proteins.[7] Their activation leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This compound prevents this inhibitory effect, thereby maintaining basal or stimulated cAMP levels.[4][5]

Caption: Antagonism of Group II mGluR signaling by this compound.

Experimental Protocols

The pharmacological properties of this compound are typically characterized using a combination of radioligand binding assays and functional assays, such as phosphoinositide hydrolysis assays, cAMP accumulation assays, and electrophysiological recordings.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for mGluRs using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the mGluR of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a suitable radiolabeled mGluR ligand (e.g., [³H]quisqualate for Group I mGluRs) and a range of concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are then analyzed to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording

This protocol describes a general method for assessing the antagonist activity of this compound on mGluR-mediated synaptic responses in brain slices.

Detailed Methodology:

-

Slice Preparation: Brain slices (e.g., hippocampal or cortical) are prepared from rodents and maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings are obtained from neurons in the region of interest.

-

Baseline Recording: A stable baseline of synaptic responses is recorded by stimulating afferent pathways at a low frequency (e.g., 0.05 Hz).

-

Agonist Application: A specific mGluR agonist (e.g., (1S,3R)-ACPD or DHPG for Group I) is bath-applied to induce a characteristic change in synaptic transmission (e.g., a slow inward current, a change in membrane potential, or a modulation of synaptic plasticity like long-term depression).

-

This compound Application: After washing out the agonist, this compound is bath-applied for a sufficient duration to allow for equilibration in the tissue.

-

Agonist Re-application: The mGluR agonist is re-applied in the presence of this compound.

-

Analysis: The ability of this compound to block or reduce the agonist-induced effect is quantified by comparing the magnitude of the response before and after this compound application.

Conclusion

This compound remains a cornerstone pharmacological agent for the investigation of metabotropic glutamate receptor function. Its characterization as a non-selective competitive antagonist of Group I and Group II mGluRs has enabled significant advancements in our understanding of glutamatergic signaling in health and disease. While the development of more subtype-selective antagonists has provided greater precision in targeting specific mGluRs, this compound continues to be a valuable tool for initial characterization of mGluR involvement in various physiological processes. A thorough understanding of its pharmacology, as outlined in this guide, is essential for its effective application in neuroscience research and drug discovery.

References

- 1. jneurosci.org [jneurosci.org]

- 2. (RS)-MCPG | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijbs.com [ijbs.com]

- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-MCPG: A Technical Guide to a Non-Selective mGluR Antagonist

Abstract

(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a foundational pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive, orthosteric antagonist with broad-spectrum activity against Group I and Group II mGluRs, it has been instrumental in elucidating the roles of these receptors in synaptic transmission, plasticity, and various neuropathological processes. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, impact on key signaling pathways, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Introduction

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] this compound is the biologically active enantiomer of the racemic mixture (RS)-MCPG and functions as a non-selective, competitive antagonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors. Its ability to broadly inhibit these two major groups has made it an invaluable, albeit non-specific, tool for initial investigations into mGluR function.

Chemical and Pharmacological Profile

This compound is a phenylglycine derivative that acts by competing with the endogenous ligand, glutamate, at the orthosteric binding site on the large extracellular domain of the receptor.[1][3]

Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from various suppliers.

| Property | Value |

| IUPAC Name | (2S)-2-amino-2-(4-carboxyphenyl)propanoic acid |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| CAS Number | 150145-89-4 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in 1.1 eq. NaOH |

| Storage | Store at Room Temperature |

Quantitative Antagonist Activity

The potency of this compound can vary significantly depending on the receptor subtype and the agonist used in the assay. Notably, it is a more effective antagonist of responses stimulated by synthetic agonists like (1S,3R)-ACPD compared to those stimulated by glutamate.[4]

| Receptor Subtype | Assay Condition | Value (µM) | Antagonist Parameter |

| mGluR1 | ACPD-stimulated Phosphoinositide (PI) turnover | 123 | K_B |

| mGluR5 | ACPD-stimulated Phosphoinositide (PI) turnover | 153 | K_B |

| Group I (mixed) | Half-maximal ACPD-stimulated PI turnover in cortex | 272 | IC₅₀ |

Data sourced from a study on rat visual cortex slices.[4]

Core Signaling Pathways Modulated by this compound

This compound inhibits two distinct major intracellular signaling cascades by blocking Group I and Group II mGluRs.

Antagonism of Group I mGluR Signaling

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gαq/11 proteins.[1][2] Their activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[5][6] This leads to the activation of Protein Kinase C (PKC) and the mobilization of intracellular calcium, respectively, resulting in increased neuronal excitability.[1] this compound blocks these downstream effects by preventing the initial receptor activation.

Antagonism of Group II mGluR Signaling

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gαi/o proteins.[7] Their activation leads to the inhibition of adenylyl cyclase (AC), which decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[7][8] This pathway generally serves to decrease neurotransmitter release and neuronal excitability. This compound prevents this inhibitory effect.

Detailed Experimental Protocols

The following sections provide representative protocols for utilizing this compound in common experimental paradigms.

In Vitro Protocol: Electrophysiology in Acute Hippocampal Slices

This protocol describes how to test the effect of this compound on long-term depression (LTD) at the Schaffer collateral-CA1 synapse.

-

Objective: To determine if mGluR activation is necessary for the induction of LTD.

-

Materials:

-

Animal Model: C57BL/6 mouse (P21-P30).

-

Solutions: Slicing and artificial cerebrospinal fluid (aCSF), intracellular solution for patch-clamp.[9][10]

-

Reagents: this compound powder.

-

Equipment: Vibratome, electrophysiology rig (amplifier, micromanipulators, perfusion system), microscope with DIC optics.[11][12]

-

-

Methodology:

-

Slice Preparation: Anesthetize the mouse and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution. Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in the same solution.[4][9]

-

Recovery: Transfer slices to an incubation chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording. All solutions must be continuously bubbled with 95% O₂/5% CO₂.[10]

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in 1.1 molar equivalents of NaOH. Aliquot and store at -20°C.[4]

-

Electrophysiological Recording: Transfer a slice to the recording chamber, perfused with oxygenated aCSF at 30-32°C. Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron or place an extracellular field potential electrode in the stratum radiatum.

-

Baseline Recording: Stimulate Schaffer collateral afferents every 20 seconds and record excitatory postsynaptic currents (EPSCs) or potentials (fEPSPs) for a stable 15-20 minute baseline period.

-

Drug Application: Switch the perfusion to aCSF containing the final desired concentration of this compound (e.g., 500 µM - 1 mM). Allow the drug to perfuse for at least 15 minutes.

-

LTD Induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) to induce LTD.

-

Post-Induction Recording: Continue recording for 45-60 minutes post-LFS in the presence of this compound to observe any changes in synaptic strength. Compare the magnitude of depression to control slices that received LFS without the drug.

-

In Vivo Protocol: Behavioral Testing in Rodents

This protocol describes the use of this compound to investigate the role of mGluRs in spatial learning and memory using the Morris Water Maze.

-

Objective: To assess if broad antagonism of Group I/II mGluRs impairs spatial memory acquisition.

-

Materials:

-

Methodology:

-

Surgical Preparation: Anesthetize rats and perform stereotaxic surgery to implant a guide cannula aimed at a lateral ventricle for i.c.v. injections. Allow animals to recover for at least one week.

-

Drug Preparation: On the day of the experiment, dissolve this compound in equimolar NaOH and dilute with sterile saline to the final concentration. Adjust pH to ~7.4. Solutions should be prepared fresh.

-

Acclimatization: Handle the animals for several days leading up to the experiment. On the day before testing, allow each rat 60-120 seconds of free swimming in the pool without the platform.[15]

-

Drug Administration: 15-30 minutes prior to the first training trial, administer this compound (e.g., a dose of 20 µg in a 5 µl volume) or vehicle (saline) via the i.c.v. cannula.

-

Spatial Training: Conduct training trials in the Morris Water Maze.[16][17] A typical protocol involves 4 trials per day for 4-5 consecutive days. For each trial, place the rat in the pool at one of four quasi-random start locations and allow it 60-90 seconds to find the hidden platform. If it fails, guide it to the platform.

-

Data Collection: Use a video tracking system to record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial (Optional): 24 hours after the final training trial, perform a probe trial where the platform is removed. Allow the rat to swim for 60 seconds and measure the time spent in the target quadrant as a test of spatial memory retention.

-

Analysis: Compare the learning curves (escape latency over days) and probe trial performance between the this compound-treated group and the vehicle-treated control group.

-

Limitations and Considerations

While this compound is a valuable research tool, its utility is constrained by several key factors:

-

Lack of Selectivity: Its primary limitation is its inability to distinguish between Group I and Group II mGluRs, making it difficult to attribute an observed effect to a specific receptor group without using more selective compounds.[1]

-

Agonist-Dependent Potency: this compound is significantly less potent at blocking the effects of the endogenous ligand glutamate than it is at blocking synthetic agonists like ACPD.[4] This is a critical consideration for interpreting results, as the concentrations required to block physiological glutamate signaling may be very high and could introduce off-target effects.

-

Low Potency: Compared to newer, more selective antagonists, this compound has a relatively low potency, often requiring concentrations in the high micromolar to millimolar range for effective antagonism.[1]

Conclusion

This compound has served as a cornerstone antagonist in the field of metabotropic glutamate receptor pharmacology. Its broad-spectrum activity against Group I and Group II receptors has been pivotal for initial functional characterizations and for demonstrating the general involvement of these mGluRs in a vast array of central nervous system processes. However, due to its non-selective nature and agonist-dependent potency, it is best utilized as a first-pass pharmacological tool. Modern research protocols should employ this compound in conjunction with more potent and subtype-selective antagonists to dissect the specific contributions of individual mGluR subtypes to the physiological or pathological process under investigation.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Group II metabotropic glutamate receptor modulation of excitatory transmission in rat subthalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.providence.org [digitalcommons.providence.org]

- 10. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 11. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neuroservice.com [neuroservice.com]

- 13. mmpc.org [mmpc.org]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The in vivo synaptic plasticity mechanism of EGb 761-induced enhancement of spatial learning and memory in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Dichotomous Role of (S)-MCPG in Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl-4-carboxyphenylglycine ((S)-MCPG) has been a pivotal pharmacological tool in dissecting the role of metabotropic glutamate (B1630785) receptors (mGluRs) in synaptic plasticity. As a non-selective antagonist for Group I and Group II mGluRs, its effects on the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, have been a subject of intense investigation and considerable debate. This technical guide provides an in-depth analysis of the quantitative effects of this compound on LTP induction, details the experimental protocols utilized in these studies, and illustrates the underlying signaling pathways. The data reveal a complex and often contradictory role for this compound, with its effects being highly dependent on the specific brain region, the LTP induction protocol employed, and the developmental stage of the tissue.

Quantitative Effects of this compound on LTP Induction

The impact of this compound on LTP induction is highly variable across different experimental paradigms. The following tables summarize the quantitative findings from key studies, highlighting the diverse outcomes.

Table 1: this compound Effects on NMDAR-Dependent LTP in the Hippocampal CA1 Region

| Concentration (µM) | LTP Induction Protocol | Animal Model | Key Finding | Reference |

| 500 | Tetanic stimulation (100 Hz, 1 s) | Rat | No block of LTP induction. | [1] |

| 500 | Theta-burst stimulation | Rat | No block of LTP induction. | [1] |

| 250 | High-frequency stimulation (HFS) | Rat | Blocked LTP induction. | [2] |

| Not Specified | Tetanic stimulation | Rat | Early reports indicated a block of LTP. | [3] |

| Not Specified | Tetanic stimulation | Rat | More recent studies show LTP is readily induced in the presence of MCPG. | [3] |

Table 2: this compound Effects on Different Forms of LTP

| Brain Region | LTP Type | This compound Effect | Concentration (µM) | Reference |

| Hippocampal CA1 | NMDA receptor-independent LTP | Prevented LTP induction | Not Specified | [4] |

| Visual Cortex | NMDA receptor-dependent LTP | No significant effect on induction | 250 - 1000 | [3][5] |

| Dentate Gyrus | Tetanus-induced LTP | Inhibited LTP in a concentration-dependent manner | 20 mM/5 µl (icv) | [6] |

| Spinal Cord | High-frequency stimulation-induced LTD | Did not interfere with LTD induction | 500 | [7] |

Experimental Protocols

The variability in the observed effects of this compound can be largely attributed to differences in experimental methodologies. Below are detailed protocols for key experiments cited.

Hippocampal Slice Preparation and Electrophysiology

-

Animal Model: Typically, young adult male Wistar or Sprague-Dawley rats are used.

-

Slice Preparation:

-

Animals are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). The composition of ACSF is crucial and generally consists of (in mM): 124 NaCl, 3 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, and 10 glucose.

-

Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface or submerged chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at a controlled temperature (e.g., 30-32°C).

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.

-

Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.

-

A stable baseline of synaptic transmission is established by delivering test pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

-

-

LTP Induction:

-

High-Frequency Stimulation (HFS): A common protocol involves one or more trains of 100 Hz for 1 second.

-

Theta-Burst Stimulation (TBS): This protocol mimics endogenous hippocampal rhythms and typically consists of bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

-

-

Drug Application:

-

This compound is typically dissolved in a stock solution and then diluted to the final concentration in the ACSF.

-

The drug is bath-applied for a specified period before and sometimes during the LTP induction protocol.

-

Chemical LTP Induction Protocol

In some studies, LTP is induced chemically to bypass presynaptic activity.

-

After establishing a stable baseline, the slice is superfused with ACSF containing a cocktail of drugs.

-

A typical chemical LTP (cLTP) solution includes an NMDA receptor agonist like NMDA (e.g., 50 µM) and a co-agonist like glycine (B1666218) (e.g., 50 µM), with a reduced Mg2+ concentration (e.g., 0.1 mM) and elevated Ca2+ (e.g., 3.6 mM).[7]

-

The cell's membrane potential may be held at a depolarized level (e.g., -30 mV) during the chemical stimulation.[7]

-

The chemical stimulation is applied for a short duration (e.g., 5 minutes) before washing out and resuming recording.[7]

Signaling Pathways and Mechanisms of Action

The effects of this compound on LTP are mediated through its interaction with Group I and Group II metabotropic glutamate receptors, which are coupled to distinct intracellular signaling cascades.

Group I mGluR Signaling

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These pathways are thought to play a role in some forms of synaptic plasticity.

Figure 1: Group I mGluR signaling pathway and the antagonistic action of this compound.

Group II mGluR Signaling and a Paradoxical Agonist Effect

Group II mGluRs (mGluR2 and mGluR3) are often located presynaptically and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This pathway generally serves to decrease neurotransmitter release.

Interestingly, some studies suggest that the LTP-blocking effect of (+)-MCPG (the active enantiomer in the racemic this compound mixture) may not be due to antagonism, but rather a weak agonist action at Group II mGluRs.[2][8] This would lead to a reduction in neurotransmitter release, thereby impairing the strong synaptic activation required for LTP induction.

Figure 2: Group II mGluR signaling and the proposed weak agonist effect of this compound.

Experimental Workflow for Investigating this compound Effects on LTP

The logical flow of a typical experiment to assess the impact of this compound on LTP is outlined below.

Figure 3: Standard experimental workflow for LTP studies involving this compound.

Conclusion and Future Directions

Future research should focus on utilizing more subtype-selective mGluR antagonists and agonists to dissect the individual contributions of each receptor to the complex process of LTP. Furthermore, investigating the potential agonist properties of compounds like this compound at different receptor subtypes is crucial for the accurate interpretation of experimental results. For drug development professionals, this body of research highlights the challenges in targeting the glutamatergic system and the need for a nuanced understanding of receptor pharmacology to develop effective therapeutics for cognitive disorders.

References

- 1. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor antagonist, (R,S)-alpha-methyl-4-carboxyphenyglycine, blocks two distinct forms of long-term potentiation in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of long-term potentiation in the dentate gyrus of freely moving rats by the metabotropic glutamate receptor antagonist MCPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Neuronal Excitability with (S)-MCPG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a widely utilized pharmacological tool in neuroscience research. We will delve into its mechanism of action, its effects on neuronal excitability and synaptic plasticity, and provide detailed experimental protocols for its application. This document is intended to serve as a core resource for professionals investigating the roles of metabotropic glutamate (B1630785) receptors in the central nervous system.

Introduction to this compound

This compound is the biologically active enantiomer of (RS)-MCPG and functions as a non-selective, competitive antagonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1] These G-protein-coupled receptors (GPCRs) are distinct from the ionotropic glutamate receptors (iGluRs) that form ion channels.[2][3] Instead, mGluRs modulate neuronal excitability and synaptic transmission over a slower time course through various second-messenger signaling pathways.[1][2] Due to its broad-spectrum antagonism, this compound has been instrumental in initial studies to determine the general involvement of mGluRs in physiological processes like long-term potentiation (LTP) and long-term depression (LTD).[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Name | (S)-α-Methyl-4-carboxyphenylglycine | [1] |

| Molecular Weight | 209.2 g/mol | |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Receptor Target | Group I and Group II mGluRs | [1] |

| Action | Orthosteric Antagonist | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competing with the endogenous ligand, glutamate, at the orthosteric binding site on Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[1] The activation of these two groups of mGluRs triggers distinct intracellular signaling cascades.

-

Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and couple to Gαq/11 G-proteins.[1][2][6] Activation of the G-protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][6][7] IP₃ mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][6][7] This cascade ultimately modulates the activity of various ion channels, leading to increased neuronal excitability and depolarization.[1][6]

-

Group II mGluRs (mGluR2 & mGluR3): These receptors are often found on presynaptic terminals. They couple to Gαi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] This reduction in cAMP generally leads to the inhibition of neurotransmitter release, thereby decreasing neuronal excitability.

By blocking these receptors, this compound can prevent both the postsynaptic excitatory effects mediated by Group I mGluRs and the presynaptic inhibitory effects of Group II mGluRs.

Caption: this compound blocks Group I and II mGluRs, inhibiting their signaling cascades.

Effects on Neuronal Excitability and Synaptic Transmission

This compound's impact on neuronal excitability is complex due to its dual antagonism. Its most studied effects are on synaptic plasticity and spike frequency adaptation.

Activation of postsynaptic Group I mGluRs can increase neuronal excitability by modulating K⁺ conductances, which reduces the afterhyperpolarization following action potentials and decreases spike adaptation.[4] Studies in visual cortex neurons have shown that while this compound can block the effects of the synthetic agonist ACPD, it surprisingly fails to block the reduction in spike adaptation caused by glutamate, the natural ligand.[4][5] Interestingly, in some cases, this compound alone can increase excitability by increasing the number of spikes fired during a depolarizing pulse, an effect potentially attributable to the blockade of presynaptic Group II/III autoreceptors that normally inhibit glutamate release.[4]

Table 2: Quantitative Effects of this compound on Spike Adaptation in Layer III Visual Cortex Neurons

| Condition | Baseline Spikes (per pulse) | Spikes After Treatment | N | P-value |

| This compound (1 mM) alone | 1.2 ± 0.1 | 5.3 ± 1.0 | 4 | < 0.05 |

| ACPD (30 µM) | 1.2 ± 0.1 | 11.3 ± 2.8 | 4 | N/A |

| ACPD (30 µM) + this compound (1 mM) | 1.2 ± 0.1 | 5.3 ± 2.7 | 4 | < 0.05 (vs. ACPD alone) |

| Glutamate (0.5 mM) | 1.5 ± 0.3 | 9.2 ± 1.1 | 7 | N/A |

| Glutamate (0.5 mM) + this compound (1 mM) | 1.5 ± 0.3 | No significant attenuation | 7 | N/A |

| Data summarized from a study in rat visual cortex slices.[4] |

This compound has been widely used to investigate the role of mGluRs in long-term potentiation (LTP) and long-term depression (LTD). Early reports indicated that this compound could block tetanus-induced LTP in the CA1 region of the hippocampus.[4] However, results have been highly variable across different brain regions and experimental paradigms. For instance, in the visual cortex, this compound fails to block NMDA receptor-dependent forms of LTP and LTD.[4][5] This highlights a critical caveat: the efficacy of this compound as an antagonist can be highly dependent on the specific mGluR subtypes present and their coupling to downstream effectors in a given circuit.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of neuronal excitability by Group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of neuronal excitability by Group I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Phenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylglycine and its derivatives represent a versatile class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry. Their unique structural features, particularly the direct attachment of an aromatic ring to the α-carbon, confer distinct conformational properties that are pivotal for their biological activities.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and development of phenylglycine derivatives, with a focus on their therapeutic applications as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), anticonvulsants, peroxisome proliferator-activated receptor γ (PPARγ) modulators, and antifungal agents.

Phenylglycine Derivatives as Modulators of Metabotropic Glutamate Receptors

Phenylglycine derivatives have been instrumental as pharmacological tools for investigating the physiological roles of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability.[2][3] These derivatives have been pivotal in elucidating the function of different mGluR subtypes and have shown therapeutic potential in a range of neurological and psychiatric disorders.[4]

Structure-Activity Relationships

The pharmacological activity of phenylglycine derivatives at mGluRs is highly dependent on the nature and position of substituents on the phenyl ring and the α-carbon.[5]

-

Group I mGluR Antagonists: Phenylglycine derivatives with a carboxyl group on the phenyl ring, such as (S)-4-carboxyphenylglycine (4-CPG) and (+)-α-methyl-4-carboxyphenylglycine (M4CPG), have been identified as competitive antagonists of group I mGluRs (mGluR1 and mGluR5).[5][6][7] α-methylation or α-ethylation of carboxyphenylglycine derivatives can convert agonist activity at mGluR2 to antagonist activity at both mGluR1 and mGluR2.[5]

-

Group II and III mGluR Antagonists: Other derivatives, such as (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG), have shown potent antagonist activity at group II (mGluR2/3) and group III (mGluR4/6/7/8) receptors.[5][6]

Signaling Pathways

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Phenylglycine antagonists block these downstream signaling events.

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Phenylglycine antagonists at these receptors prevent the inhibition of adenylyl cyclase.

Quantitative Data for mGluR Modulators

The following table summarizes the activity of selected phenylglycine derivatives at different mGluR subtypes.

| Compound | Target | Assay | Activity | Value | Reference |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluRs | Phosphoinositide Hydrolysis | KB | 0.184 ± 0.04 mM | [8] |

| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | mGluRs | Phosphoinositide Hydrolysis | KB | 0.367 ± 0.2 mM | [8] |

| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluRs coupled to adenylyl cyclase (vs. L-AP4) | cAMP Accumulation | IC50 | ~1 µM | [5][6] |

| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluRs coupled to adenylyl cyclase (vs. L-CCG-1) | cAMP Accumulation | IC50 | ~0.4 µM | [5][6] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | Phosphoinositide Hydrolysis | IC50 | 65 ± 5 µM | |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR1α | Phosphoinositide Hydrolysis | IC50 | 155 ± 38 µM | |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR2 | cAMP Accumulation | IC50 | 577 ± 74 µM | |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR2 | cAMP Accumulation | IC50 | 340 ± 59 µM | |

| (RS)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | cAMP Accumulation | EC50 | 48 ± 5 µM | |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | cAMP Accumulation | EC50 | 97 ± 12 µM |

Phenylglycine Derivatives as Anticonvulsants

Recent research has explored the potential of phenylglycine derivatives as novel anticonvulsant agents. Hybrid molecules incorporating a phenylglycine scaffold have shown potent and broad-spectrum activity in various animal models of seizures.

Quantitative Data for Anticonvulsant Activity

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Compound 53 | Mouse | Maximal Electroshock (MES) | 89.7 | [9] |

| 6 Hz (32 mA) | 29.9 | [9] | ||

| 6 Hz (44 mA) | 68.0 | [9] | ||

| Compound 60 | Mouse | Maximal Electroshock (MES) | 73.6 | [9] |

| 6 Hz (32 mA) | 24.6 | [9] | ||

| 6 Hz (44 mA) | 56.3 | [9] | ||

| Compound 30 | Mouse | Maximal Electroshock (MES) | 45.6 | [10] |

| 6 Hz (32 mA) | 39.5 | [10] |

Phenylglycine Derivatives as PPARγ Modulators

Phenylglycine derivatives have also been investigated as potential modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. Activation of PPARγ can enhance insulin (B600854) sensitivity, making it a target for anti-diabetic drugs.

Quantitative Data for PPARγ Activation

| Compound | Assay | Activity | Value | Reference |

| M5 | PPRE Activated Activity | Relative Activity | 105.04% at 10 µg/mL (vs. pioglitazone) | [11] |

| TM4h | PPRE Activated Activity | Relative Activity | 120.42% at 10 µg/mL (vs. pioglitazone) | [11] |

Phenylglycine Derivatives as Antifungal Agents

A series of novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated promising antifungal activity against various plant pathogenic fungi.

Quantitative Data for Antifungal Activity

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| G19 | Thanatephorus cucumeris | 32.4 | [12] |

| I3 | Nigrospora oryzae | 25.1 | [8] |

| III11 | Nigrospora oryzae | 17.3 | [8] |

| III5 | Sclerotinia sclerotiorum | 21.3 | [8] |

| III15 | Sclerotinia sclerotiorum | 25.2 | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Phenylglycine Derivatives

A general method for the synthesis of phenylglycine derivatives involves the Strecker synthesis or modifications thereof. For example, the synthesis of N-substituted phenylglycine can be achieved by the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then hydro-reduced.

Detailed Protocol for the Synthesis of dl-α-Aminophenylacetic Acid (dl-Phenylglycine):

This method involves the hydrolysis of α-aminophenylacetonitrile.

-

Hydrolysis: α-Aminophenylacetonitrile is hydrolyzed using dilute hydrochloric acid. This step should be performed under a fume hood as hydrocyanic acid may be liberated.

-

Maintaining Volume: The volume of the solution should be maintained by the frequent addition of water to prevent the precipitation of the hydrochloride salt of dl-phenylglycine.

-

Neutralization and Precipitation: After hydrolysis, the solution is neutralized with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 7. The crude, hydrated dl-phenylglycine precipitates out of the solution.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine the activity of compounds on Gq-coupled receptors, such as group I mGluRs.

-

Cell Preparation and Labeling: Neonatal rat cortical slices or cells expressing the target receptor are pre-labeled with [³H]-myo-inositol.

-

Incubation: The labeled cells are washed and incubated with the test compound (potential antagonist) for a defined period.

-

Agonist Stimulation: A known agonist for the receptor, such as (1S,3R)-ACPD, is added to stimulate PI hydrolysis.

-

Termination and Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Quantification: The accumulated [³H]-inositol monophosphate ([³H]-IP1) is separated by ion-exchange chromatography and quantified using liquid scintillation counting.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activity of compounds on Gi/o- or Gs-coupled receptors. For Gi/o-coupled receptors like group II and III mGluRs, a decrease in cAMP levels is measured.

-

Cell Preparation: Adult rat cortical slices or cells expressing the target receptor are prepared.

-

Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP accumulation.

-

Incubation with Test Compound: The cells are incubated with the test compound (potential antagonist) and a known agonist (e.g., L-CCG-1 or L-AP4).

-

Lysis and Detection: The cells are lysed, and the amount of cAMP is measured. This is often done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[1][9][11][13][14] A decrease in the FRET signal indicates an increase in cellular cAMP, and vice versa.

Antifungal Activity Screening

The in vitro antifungal activity of phenylglycine derivatives can be evaluated using the mycelium growth rate method.[8]

-

Preparation of Media: Potato dextrose agar (B569324) (PDA) medium containing the test compound at a specific concentration is prepared.

-

Inoculation: A mycelial disc of the test fungus is placed in the center of the PDA plate.

-

Incubation: The plates are incubated at an appropriate temperature until the mycelial growth in the control group reaches a certain diameter.

-

Measurement: The diameter of the mycelial colony in the treated plates is measured, and the percentage of inhibition is calculated relative to the control.

-

EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used, and the data are analyzed using probit analysis.[8]

PPARγ Activation Assay

The activation of PPARγ by phenylglycine derivatives can be assessed using a reporter gene assay.

-

Cell Transfection: Cells (e.g., HepG2) are co-transfected with plasmids encoding the PPARγ receptor, a peroxisome proliferator response element (PPRE)-driven luciferase reporter gene, and a control plasmid for normalization.[15]

-

Treatment: The transfected cells are treated with different concentrations of the test compounds. A known PPARγ agonist, such as rosiglitazone, is used as a positive control.

-

Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the control, and the fold activation is calculated.

Conclusion

Phenylglycine derivatives have proven to be a rich source of biologically active compounds with diverse therapeutic potential. Their development as selective mGluR modulators has significantly advanced our understanding of glutamatergic neurotransmission. Furthermore, ongoing research into their anticonvulsant, antidiabetic, and antifungal properties highlights the broad applicability of this chemical scaffold in drug discovery. The detailed methodologies and structure-activity relationship data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of this promising class of molecules.

References

- 1. cAMP accumulation and β-arrestin translocation assays [bio-protocol.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.umt.edu [scholarworks.umt.edu]

- 5. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. revvity.com [revvity.com]

- 10. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 12. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular and Molecular Effects of (S)-MCPG

Introduction

(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MCPG, is a phenylglycine derivative that serves as a cornerstone pharmacological tool in the field of neuroscience.[1] It is the active enantiomer of the racemic mixture (RS)-MCPG.[2][3] this compound functions as a competitive and non-selective antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[2][4] Its ability to block these receptors has made it instrumental in elucidating the physiological roles of mGluRs in synaptic transmission, neuronal excitability, and synaptic plasticity.[1][5] This document provides a comprehensive overview of the cellular and molecular effects of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effects by competitively binding to the orthosteric ligand-binding site on Group I and Group II mGluRs.[6][7] This binding site, located in the large extracellular N-terminal domain of the receptor, is where the endogenous agonist glutamate normally binds. By occupying this site, this compound prevents glutamate from binding and activating the receptor. This antagonism is surmountable, meaning it can be overcome by increasing the concentration of the agonist (e.g., glutamate).[6]

Structurally, the binding of an antagonist like this compound is understood to stabilize the receptor in a "resting" or open conformation, preventing the conformational change necessary for G-protein coupling and subsequent intracellular signaling.[6]

Cellular and Molecular Effects

The primary effect of this compound is the blockade of intracellular signaling cascades initiated by the activation of Group I and Group II mGluRs.

Inhibition of Group I mGluR Signaling

Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to Gαq/11 G-proteins.[7] Their activation triggers the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[6] DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation.[6]

Inhibition of Group II mGluR Signaling

Group II mGluRs, encompassing mGluR2 and mGluR3, are coupled to Gαi/o G-proteins.[7] When activated by glutamate, these receptors inhibit the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and consequently reduces the activity of cAMP-dependent Protein Kinase A (PKA). This compound antagonizes this inhibitory pathway, thereby preventing the glutamate-induced decrease in cAMP levels.

Effects on Synaptic Plasticity

This compound has been widely employed to investigate the role of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity.[1][8] However, the results have been variable. Studies have shown that MCPG can block certain forms of mGluR-dependent plasticity.[9] Conversely, other research, particularly in the visual cortex, has found that MCPG fails to block NMDA receptor-dependent LTP and LTD.[8][10] This discrepancy appears to stem from its differential efficacy against the endogenous ligand glutamate versus synthetic agonists like (1S,3R)-ACPD.[10][11] While MCPG effectively antagonizes ACPD-induced effects, it is significantly less potent at blocking glutamate-stimulated phosphoinositide turnover in some cortical preparations.[8][11]

Quantitative Data Summary

The antagonist activity of this compound and its racemate has been quantified in various preparations. The table below summarizes key findings.

| Compound | Preparation | Agonist | Assay | Antagonist Value (KB) | Reference |

| (+)-MCPG | Neonatal Rat Cerebral Cortex Slices | (1S,3R)-ACPD | Phosphoinositide (PI) Hydrolysis | 184 ± 40 µM | [12] |

| (RS)-E4CPG | Neonatal Rat Cerebral Cortex Slices | (1S,3R)-ACPD | Phosphoinositide (PI) Hydrolysis | 367 ± 200 µM | [12] |

Note: (+)-MCPG is the (S)-enantiomer. KB is the equilibrium dissociation constant for an antagonist.

Detailed Experimental Protocols

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs) following the stimulation of Gq-coupled receptors.

Methodology:

-

Tissue Preparation: Cerebral cortices from 6-8 day old Wistar rats are dissected in ice-cold Krebs bicarbonate medium. The tissue is cross-chopped into 300 µm x 300 µm slices and allowed to equilibrate for 45 minutes at room temperature with buffer changes.[12]

-

Radiolabeling: Slices are incubated for 2 hours at room temperature in Krebs buffer containing 5 µCi/ml of D-myo-[³H]-inositol to label the membrane phosphoinositide pool.[12]

-

Washing: After labeling, slices are washed 5 times in 20 ml of fresh medium to remove excess radiolabel.[12]

-

Antagonist Pre-incubation: Slices are pre-incubated for 15-30 minutes in the presence of this compound at the desired concentration. A control group is incubated with vehicle.

-

Agonist Stimulation: The reaction is initiated by adding an mGluR agonist (e.g., 1S,3R-ACPD). The incubation proceeds for a defined period (e.g., 30-60 minutes).

-

Termination and Lysis: The reaction is stopped by adding a solution of chloroform/methanol/HCl. The phases are separated by centrifugation.

-

IP Separation: The aqueous phase, containing the [³H]-inositol phosphates, is collected. The different IP species ([³H]-IP₁, [³H]-IP₂, [³H]-IP₃) are separated using anion-exchange chromatography (e.g., with Dowex-1 columns).[12]

-

Quantification: The radioactivity in the eluted fractions is measured using liquid scintillation counting. Antagonist effect is determined by comparing IP accumulation in this compound-treated samples to control samples.

Brain Slice Electrophysiology for Synaptic Plasticity

This protocol outlines the general steps to assess the effect of this compound on LTP or LTD in brain slices (e.g., hippocampus or cortex).

Methodology:

-

Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Cut 300-400 µm thick slices using a vibratome and transfer them to a holding chamber with oxygenated aCSF to recover for at least 1 hour.

-

Recording Setup: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at a physiological temperature (30-32°C).

-

Electrode Placement: Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode (glass micropipette filled with aCSF for field potentials, or an internal solution for whole-cell patch-clamp) in the target area (e.g., stratum radiatum of CA1).

-

Baseline Recording: Elicit baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes to ensure a stable response.

-

Drug Application: Switch the perfusion to aCSF containing this compound (e.g., 500 µM - 1 mM) and continue baseline recording for another 15-20 minutes to observe any direct effects of the drug on basal transmission.

-

Plasticity Induction: Apply an induction protocol. For LTP, this is typically a high-frequency stimulation (HFS) or theta-burst stimulation (TBS).[9] For LTD, a prolonged low-frequency stimulation (LFS) is used.

-

Post-Induction Recording: Continue recording synaptic responses at the baseline frequency for at least 60 minutes to determine if LTP or LTD has been induced and whether this compound blocked this induction.

Conclusion

This compound is a non-selective Group I/II metabotropic glutamate receptor antagonist that acts competitively at the glutamate binding site.[2][4] It has been a vital pharmacological agent for probing the roles of these receptors in a multitude of neuronal functions. Its primary cellular effect is the inhibition of Gq- and Gi/o-coupled signaling pathways, which impacts intracellular calcium levels, cAMP production, and synaptic plasticity.[6][7] While its efficacy can vary depending on the specific mGluR subtype, brain region, and the agonist used, this compound remains an important, albeit sometimes limited, tool for dissecting the complex contributions of metabotropic glutamate receptors to brain function and disease.

References

- 1. (RS)-MCPG - Wikipedia [en.wikipedia.org]

- 2. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | mGluR-Dependent Synaptic Plasticity in Drug-Seeking [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex | Journal of Neuroscience [jneurosci.org]

- 9. (RS)-MCPG | mGluR inhibitor | CAS 146669-29-6 | Buy (RS)MCPG from Supplier InvivoChem [invivochem.com]

- 10. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to (S)-MCPG for Studying Neurological Disorder Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG), a key pharmacological tool used in neuroscience research. We will delve into its mechanism of action, applications in various neurological disorder models, and detailed experimental protocols.

Introduction to this compound

This compound is the biologically active enantiomer of the racemic mixture (RS)-MCPG.[1][2] It functions as a competitive, non-selective orthosteric antagonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[1][3][4] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors.[5][6] mGluRs, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability.[5] Their widespread distribution throughout the CNS makes them critical targets for understanding and potentially treating a variety of neurological and psychiatric disorders.[5][7] this compound's ability to block a subset of these receptors allows researchers to dissect their specific roles in both normal physiological processes and pathological states.

Mechanism of Action

Metabotropic glutamate receptors are classified into three groups based on sequence homology, pharmacology, and their associated intracellular signaling pathways.[6][8] this compound specifically targets Group I and Group II mGluRs.[1]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 G-proteins.[5][9] Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][9] This cascade modulates a variety of neuronal functions, including synaptic plasticity.

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are primarily found on presynaptic terminals and are coupled to Gαi/o G-proteins.[5] Their activation inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently modulates the activity of protein kinase A (PKA) and downstream targets, often leading to a decrease in neurotransmitter release.[5]

As an orthosteric antagonist, this compound competes directly with glutamate for the binding site on these receptors, thereby preventing their activation and inhibiting the downstream signaling cascades.[5]

References

- 1. This compound | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]

- 8. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

Methodological & Application

Application Notes and Protocols for (S)-MCPG in Hippocampal Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction